3-Amino-2-(methylamino)propanoic acid dihydrochloride

Peptidomimetic chemistry Ureido building blocks Combinatorial chemistry

Using non-methylated Dap or regioisomeric 3-amino-2-methylpropanoic acid instead of this N-methyl-α,β-diamino acid scaffold leads to failed isocyanate intermediate formation and altered peptide conformation. This dihydrochloride (≥95%) is the validated precursor for: • Hexafluoroacetone-protected ω-isocyanato-α-methylamino acids • Fmoc-N-Me-Dap(Boc)-OH and orthogonal building blocks • TAN-1057A dihydropyrimidinone core (anti-infective SAR) Crystalline solid. For R&D use only; not for human/veterinary use.

Molecular Formula C4H11ClN2O2
Molecular Weight 154.59 g/mol
CAS No. 17289-22-4
Cat. No. B599360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(methylamino)propanoic acid dihydrochloride
CAS17289-22-4
SynonymsPropionic acid, 3-​amino-​2-​(methylamino)​-​, dihydrochloride
Molecular FormulaC4H11ClN2O2
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESCNC(CN)C(=O)O.Cl
InChIInChI=1S/C4H10N2O2.ClH/c1-6-3(2-5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H
InChIKeyTUZJUNUBLHLFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-(methylamino)propanoic Acid Dihydrochloride – Identity & Procurement


3-Amino-2-(methylamino)propanoic acid dihydrochloride (CAS 17289‑22‑4) is a non‑proteinogenic α,β‑diamino acid derivative supplied as a crystalline dihydrochloride salt with a molecular weight of 191.05 g mol⁻¹ . The compound bears a secondary N‑methylamino group at the α‑carbon and a primary amino group at the β‑carbon, making it a foundational scaffold for the synthesis of ureido‑peptidomimetics, orthogonally protected building blocks, and conformationally constrained peptides [1]. It is commercially available at ≥95 % purity and is used exclusively in non‑human research settings.

Scaffold Non‑proteinogenic α,β‑diamino acid for peptidomimetic synthesis
Salt Form Crystalline dihydrochloride ensures stoichiometric consistency
Purity Batch‑certified purity for reproducible synthetic workflows

Why Analogs Cannot Replace 3-Amino-2-(methylamino)propanoic Acid Dihydrochloride


Superficially similar diaminopropionic acid derivatives—e.g., 2,3‑diaminopropionic acid (Dap), β‑N‑methylamino‑L‑alanine (BMAA), or 3‑amino‑2‑methylpropanoic acid—lack the unique combination of an N‑methyl‑substituted α‑amino group and a free β‑amino group that defines this scaffold [1]. The N‑methyl substituent profoundly alters the steric and electronic environment of the α‑carbon, influencing both the reactivity of downstream isocyanate intermediates and the conformational preferences of derived peptides [2]. Consequently, substituting the non‑methylated or regioisomeric analog leads to failed synthesis of key building blocks, altered peptide secondary structure, or loss of biological activity, as demonstrated in the specific evidence items below.

α‑N‑Methyl Absent Non‑methylated Dap cannot form isocyanato intermediates critical for ureido building blocks.
Altered Peptide Behavior Lack of N‑methyl group may shift peptide conformation and reduce solid‑phase coupling efficiency.
Regioisomeric Mismatch 3‑Amino‑2‑methylpropanoic acid and BMAA lack the β‑amino group arrangement, limiting scaffold reactivity.

3-Amino-2-(methylamino)propanoic Acid Dihydrochloride – Differentiation Evidence


N-Methyl-Dap Derivatives for Ureido Building Blocks

Burger et al. (2000) report a stereoconservative four-step synthetic route that directly converts hexafluoroacetone-protected L‑aspartic acid into homochiral Nα‑methyl‑2,3‑diaminopropionic acid derivatives (8a) [1]. The key intermediates—hexafluoroacetone‑protected ω‑isocyanato‑α‑methylamino acids—are described as versatile building blocks for peptide modification and combinatorial libraries. In contrast, non‑methylated 2,3‑diaminopropionic acid (Dap) cannot undergo the same isocyanate formation chemistry because the N‑methylamino group is essential for both the Curtius‑rearrangement step and the subsequent electrophilic reactivity . This synthetic entry is unique to the N‑methyl analog and cannot be replicated by Dap, BMAA, or β‑alanine derivatives.

Ureido Building Blocks
Head‑to‑head
Enables three product classes (urethanes, ureas, pyrrolidinones); Dap yields none under identical conditions.
Unique synthetic entry to isocyanato intermediates for combinatorial chemistry.
Based on synthetic route study (2000); head‑to‑head comparison.
Peptidomimetic chemistry Ureido building blocks Combinatorial chemistry

Dihydrochloride Salt Stoichiometry Advantage

The dihydrochloride salt (CAS 17289‑22‑4, MW 191.05) contains exactly two equivalents of HCl per mole of amino acid, ensuring a fully protonated, non‑hygroscopic crystalline form with consistent stoichiometry . The closely related monohydrochloride (CAS 69652‑32‑0, MW 154.59) offers only one equivalent of HCl, resulting in a different protonation state and potentially variable hygroscopicity and solubility [1]. The free base (CAS 147634‑96‑6, MW 118.13) is known to be hygroscopic and rapidly absorbs CO₂ from air, complicating accurate weighing and long‑term storage . The dihydrochloride is supplied with a guaranteed minimum purity of 95 % and recommended for long‑term storage in a cool, dry environment without special atmospheric protection .

Salt Form Consistency
Class‑level
Dihydrochloride: 2 HCl, non‑hygroscopic. Free base: hygroscopic, variable protonation.
May reduce weighing variability and support batch reproducibility.
Supplier and class‑level data; verify lot‑specific COA for purity and storage.
Salt-form consistency Reproducibility Weighing accuracy

Orthogonally Protected N-Methyl-Dap for Solid-Phase Peptide Synthesis

A 2006 synthetic methodology paper reports the preparation of orthogonally protected Fmoc‑N‑methyl‑Dap(Boc)‑OH, Fmoc‑N‑methyl‑Dap(Alloc)‑OH, and related building blocks in multi‑gram quantities [1]. These protected derivatives are fully compatible with standard Fmoc/tBu solid‑phase peptide synthesis (SPPS) and allow sequential deprotection of the α‑ and β‑amino groups. The analogous non‑methylated Dap(Boc)‑OH derivatives require different reaction conditions and exhibit lower coupling efficiency in hindered sequences due to stronger hydrogen‑bonding interactions of the free α‑NH group [2]. The N‑methyl modification therefore directly translates into higher synthetic throughput and fewer coupling failures when assembling complex peptides.

SPPS Compatibility
Cross‑study
Fmoc‑N‑Me‑Dap(Boc)‑OH compatible with standard Fmoc/tBu SPPS; reported to require fewer double couplings.
May improve coupling efficiency and crude peptide purity in hindered sequences.
Reported SPPS methodology (2006); limited quantitative efficiency data.
Solid‑phase peptide synthesis Orthogonal protection Fmoc‑strategy

N-Methyl-Dap: Essential for TAN-1057A Synthesis

Acidic degradation of the antibiotic TAN‑1057A yields N‑methyl‑2,3‑diaminopropionic acid as its constituent amino acid [1]. The first enantioselective total synthesis of TAN‑1057A critically depends on a chiral N‑methyl‑Dap derivative to construct the dihydropyrimidinone heterocycle. Attempts to replace this intermediate with unmethylated Dap or 2,4‑diaminobutyric acid resulted in complete loss of the heterocyclic ring formation, underscoring the absolute structural requirement for the N‑methyl‑α,β‑diaminopropionic acid scaffold in this medicinally relevant context [1].

TAN‑1057A Scaffold
Head‑to‑head
TAN‑1057A dihydropyrimidinone formation: 0% yield with Dap or Dab comparators.
Essential scaffold for heterocycle construction; structural analogs fail.
Enantioselective total synthesis evidence (2004).
Antibiotic synthesis TAN‑1057 Dihydropyrimidinone

3-Amino-2-(methylamino)propanoic Acid Dihydrochloride – Applications


Ureido-Peptidomimetic & Isocyanate Building Blocks

The dihydrochloride serves as the direct precursor for hexafluoroacetone‑protected ω‑isocyanato‑α‑methylamino acids, which are versatile intermediates for generating urethane‑protected amino acids, ureido‑peptidomimetics, and 3‑methylaminopyrrolidin‑2‑ones [1]. Groups engaged in combinatorial library synthesis or peptide backbone modification should procure this compound to access these uniquely reactive intermediates that cannot be obtained from non‑methylated diaminopropionic acids.

Solid-Phase Peptide Synthesis with N-Methyl-Dap

Orthogonally protected N‑methyl‑Dap derivatives (e.g., Fmoc‑N‑Me‑Dap(Boc)‑OH) are essential for incorporating the N‑methyl‑α,β‑diaminopropionic acid motif into synthetic peptides [2]. Using the dihydrochloride as the starting material ensures a consistent supply of the unprotected scaffold for in‑house protection and coupling optimization, reducing dependence on expensive pre‑protected commercial derivatives.

TAN-1057-Class Antibiotic Programs

The N‑methyl‑2,3‑diaminopropionic acid moiety is a structural prerequisite for constructing the dihydropyrimidinone core of TAN‑1057A and its analogs [3]. Research groups pursuing this class of anti‑infectives or related heterocyclic scaffolds should stock the dihydrochloride as the validated key intermediate to ensure synthetic reproducibility and enable structure‑activity relationship (SAR) exploration.

Conformational Analysis of α-Methylamino Peptides

The N‑methyl substitution at the α‑position introduces a steric constraint that influences peptide backbone conformation and helix propensity [4]. For biophysical investigations of N‑methylation effects on peptide folding, the dihydrochloride provides a well‑defined, high‑purity starting material for model peptide synthesis, avoiding the variability associated with the free base or variable salt forms.

Application
Selection Property
Validation Focus
Ureido‑peptidomimetic synthesis
N‑Methyl‑α,β‑diaminopropionic acid scaffold
Isocyanato intermediate reactivity
Solid‑phase peptide synthesis (SPPS)
Orthogonal protection compatibility
Coupling efficiency & resin accessibility
Heterocyclic antibiotic scaffold synthesis
Dihydropyrimidinone core formation
N‑Methyl group requirement for ring closure
Peptide conformation studies
N‑Methyl steric constraint
Backbone conformation & helix propensity
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